Stannane, tris(pentafluorophenyl)phenyl-

Beschreibung

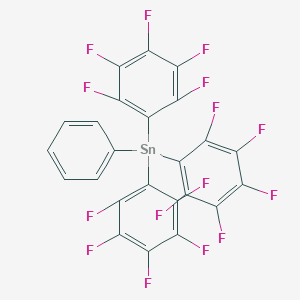

Tris(pentafluorophenyl)phenylstannane (PhSn(C₆F₅)₃) is an organotin compound featuring a central tin atom bonded to three pentafluorophenyl (C₆F₅) groups and one phenyl (C₆H₅) group. The electron-withdrawing nature of the C₆F₅ substituents enhances the Lewis acidity of the tin center, while the phenyl group contributes steric bulk and modulates solubility. This compound is of interest in catalysis, materials science, and synthetic chemistry due to its unique electronic and steric properties .

Eigenschaften

CAS-Nummer |

1262-57-3 |

|---|---|

Molekularformel |

C24H5F15Sn |

Molekulargewicht |

697 g/mol |

IUPAC-Name |

tris(2,3,4,5,6-pentafluorophenyl)-phenylstannane |

InChI |

InChI=1S/3C6F5.C6H5.Sn/c3*7-2-1-3(8)5(10)6(11)4(2)9;1-2-4-6-5-3-1;/h;;;1-5H; |

InChI-Schlüssel |

KTVLROZJVSNITQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[Sn](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |

Kanonische SMILES |

C1=CC=C(C=C1)[Sn](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

2.1. Role as a Nucleophile

Stannane, tris(pentafluorophenyl)phenyl- can act as a nucleophile in several reactions, particularly in coupling reactions with haloarenes. These reactions often utilize the SRN1 mechanism, which allows for the formation of complex aromatic compounds under milder conditions compared to traditional methods .

Table 1: Comparison of Synthetic Methods Utilizing Stannanes

| Method | Conditions | Products | Yield (%) |

|---|---|---|---|

| SRN1 with haloarenes | Tetraglyme solvent | Triarylstannanes | Variable |

| Pd-catalyzed coupling | Various solvents | Aryltrimethylstannanes | High |

| Photostimulated | Liquid ammonia | Disubstituted products | Up to 96% |

2.2. Coupling Reactions

The Stille reaction is a prominent method for synthesizing biaryl compounds using stannanes. The tris(pentafluorophenyl)phenyl- variant can enhance the efficiency of these reactions due to its electron-withdrawing properties, which stabilize the intermediates formed during the reaction .

3.1. Lewis Acid Catalysis

Stannane, tris(pentafluorophenyl)phenyl- has been investigated for its potential as a Lewis acid catalyst in various organic transformations. Its unique electronic characteristics allow it to stabilize charged intermediates and facilitate reactions such as allylstannation of aldehydes .

Case Study: Allylstannation Reaction

- Catalyst: Tris(pentafluorophenyl)borane

- Substrates: Aromatic aldehydes

- Outcome: Enhanced enantioselectivity observed in certain reactions.

Environmental and Safety Considerations

While stannanes have valuable applications in synthesis and catalysis, it is crucial to consider their environmental impact and toxicity. Organotin compounds are known for their bioaccumulation potential and toxic effects on aquatic life. Thus, handling and disposal must adhere to strict regulations to mitigate environmental risks.

Vergleich Mit ähnlichen Verbindungen

Tetrakis(pentafluorophenyl)stannane (Sn(C₆F₅)₄)

- Structure : Tin bonded to four C₆F₅ groups.

- Electronic Effects : Higher Lewis acidity due to four electron-withdrawing substituents.

- Applications: Used as a precursor in synthesizing fluorinated materials. notes its synthesis via organolithium routes, highlighting its utility in electronic applications .

- Comparison : PhSn(C₆F₅)₃ has reduced Lewis acidity compared to Sn(C₆F₅)₄ but improved solubility in aromatic solvents due to the phenyl group.

Tributyl(pentafluorophenyl)stannane (SnBu₃(C₆F₅))

- Structure : Tin with three butyl (C₄H₉) groups and one C₆F₅ group.

- Electronic Effects : Butyl groups donate electrons, reducing tin’s Lewis acidity.

- Stability : Lower thermal stability than PhSn(C₆F₅)₃ due to alkyl groups. reports its density as 1.298 g/mL and high aquatic toxicity (UN 2788) .

- Applications : Primarily used in organic synthesis; less suited for high-temperature applications compared to PhSn(C₆F₅)₃.

Dimethylbis(pentafluorophenyl)stannane (SnMe₂(C₆F₅)₂)

Fluorotriphenylstannane (SnPh₃F)

- Structure : Tin with three phenyl groups and one fluoride.

- Electronic Effects : Lower Lewis acidity due to electron-donating phenyl groups.

- Reactivity: Fluoride acts as a leaving group, making it reactive in substitution reactions. classifies it under non-pesticidal organotin compounds .

Trichloro(3-fluorophenyl)stannane (SnCl₃(C₆H₄F))

- Structure : Tin with three chlorides and one 3-fluorophenyl group.

- Reactivity: High reactivity in nucleophilic substitutions due to chloride leaving groups. provides its molecular formula (C₆H₄FCl₃Sn) and notes its instability compared to C₆F₅-substituted stannanes .

Key Comparative Data

Vorbereitungsmethoden

Solvent and Temperature Optimization

Ether solvents such as tetrahydrofuran (THF) or diethyl ether are preferred due to their ability to stabilize Grignard intermediates. Higher temperatures (up to 100°C) improve reaction rates but risk side reactions, including dismutation of tin intermediates. For example, at temperatures exceeding 120°C, may decompose into and diphenyltin dichloride (), reducing yields.

Salt Elimination Reactions

Salt elimination leverages metathesis between tin halides and alkali metal pentafluorophenyl reagents. A representative synthesis involves trichlorophenylstannane () and pentafluorophenyllithium () in tetrahydrofuran:

This method, inspired by analogous silane syntheses, achieves yields of 70–90% under mild conditions (−78°C to 25°C). The low temperature minimizes side reactions, while the use of lithium reagents ensures rapid and complete substitution.

Structural Insights from Crystallography

X-ray diffraction studies of related triarylstannanes reveal that the pentafluorophenyl groups adopt a trigonal pyramidal geometry around the tin center, with intramolecular -stacking interactions stabilizing the folded conformation. This structural motif is critical for the compound’s stability and catalytic activity.

Radical Nucleophilic Substitution (SRN1) Mechanism

The SRN1 mechanism offers a versatile route for synthesizing triorganotin compounds under mild conditions. In this method, a tin nucleophile (e.g., ) reacts with pentafluorophenyl halides (, where ) via a radical chain process:

-

Initiation : Single-electron transfer (SET) from the tin nucleophile to the aryl halide generates a radical anion intermediate.

-

Propagation : The aryl radical abstracts a hydrogen atom, forming a pentafluorophenyl radical, which combines with .

This method avoids harsh conditions and achieves moderate yields (50–70%). It is particularly advantageous for substrates sensitive to strong bases or high temperatures.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Grignard Reagent | 25–100°C, THF | 65–85% | Scalable, high purity | Sensitive to moisture, side reactions at high temps |

| Salt Elimination | −78°C to 25°C, THF | 70–90% | Mild conditions, minimal side products | Requires cryogenic equipment |

| SRN1 Mechanism | RT, light initiation | 50–70% | Compatible with sensitive substrates | Lower yields, radical intermediates |

Challenges and Optimization Strategies

Purification Difficulties

The product often co-elutes with unreacted starting materials or tin byproducts (e.g., ). Column chromatography using fluorinated stationary phases (e.g., -modified silica) improves separation efficiency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tris(pentafluorophenyl)phenylstannane, and how do reaction conditions influence yield?

- Methodological Answer : The organolithium route is a common approach for synthesizing tetraaryl stannanes. For example, tetrakis(pentafluorophenyl)stannane can be prepared via reaction of pentafluorophenyllithium with tin(IV) chloride under anhydrous conditions, followed by purification via sublimation or recrystallization . Yields are sensitive to stoichiometry, temperature (−78°C to room temperature), and solvent choice (e.g., THF or Et₂O). Competing side reactions, such as incomplete substitution or ligand redistribution, require careful monitoring via <sup>119</sup>Sn-NMR to confirm product purity .

Q. How can researchers characterize the structural and electronic properties of tris(pentafluorophenyl)phenylstannane?

- Methodological Answer :

- <sup>119</sup>Sn-NMR : Provides insights into the tin center’s electronic environment. For tetraaryl stannanes, shifts typically range between δ −100 to −200 ppm, influenced by electron-withdrawing substituents like pentafluorophenyl groups .

- X-ray Crystallography : Resolves bond lengths and angles. For example, Sn–C bonds in di-[3,5-(trifluoromethyl)phenyl]dichlorostannane average 2.14 Å, with distorted tetrahedral geometry .

- Mass Spectrometry (TOF-MS) : Identifies fragmentation patterns, such as loss of aryl groups or chlorine ligands, critical for verifying molecular integrity .

Q. What are the key challenges in handling and stabilizing tris(pentafluorophenyl)phenylstannane?

- Methodological Answer :

- Air and Moisture Sensitivity : The compound is prone to hydrolysis due to the electrophilic tin center. Use Schlenk-line techniques or gloveboxes for storage and reactions .

- Thermal Stability : Sublimation purification (e.g., 80–100°C under vacuum) is effective but requires controlled heating to prevent decomposition .

Advanced Research Questions

Q. How does tris(pentafluorophenyl)phenylstannane participate in cross-coupling reactions, and what mechanistic insights explain its reactivity?

- Methodological Answer : In Pd-catalyzed oxidative diarylation, aryl stannanes act as transmetallation agents. Electron-deficient aryl groups (e.g., pentafluorophenyl) enhance oxidative addition but may reduce yields due to steric hindrance or competing Heck pathways. Mechanistic studies using <sup>31</sup>P-NMR to track Pd intermediates and DFT calculations to model transition states are recommended .

Q. What role do anion-π interactions play in supramolecular assemblies involving tris(pentafluorophenyl)phenylstannane?

- Methodological Answer : The electron-deficient pentafluorophenyl rings engage in anion-π interactions, particularly with halides or sulfonate groups. Crystallographic studies reveal preferred “T-shaped” geometries, where anions align perpendicular to the aromatic plane. Competitive binding assays using isothermal titration calorimetry (ITC) quantify interaction strengths, which correlate with the aryl group’s electron-withdrawing capacity .

Q. How can tris(pentafluorophenyl)phenylstannane be utilized to enhance the performance of organic electronic materials?

- Methodological Answer :

- Polymer Doping : Acts as a Lewis acid dopant for conjugated polymers (e.g., indenopyrazine derivatives), increasing charge-carrier mobility in organic thin-film transistors (OTFTs). Optimal doping ratios (1–5 mol%) are determined via UV-Vis and conductivity measurements .

- Surface Functionalization : Grafting onto silica or polymer surfaces via Sn–O bonds improves hydrophobicity and thermal stability. XPS and contact angle measurements validate surface modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.